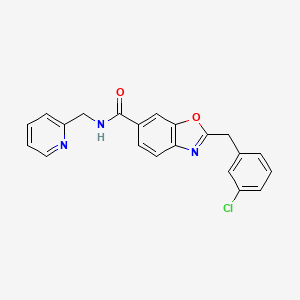
3-(3-chlorophenyl)-N-cyclopropyl-3-(3-hydroxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-cyclopropyl-3-(3-hydroxyphenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can lead to a variety of biochemical and physiological effects.
Mécanisme D'action
3-(3-chlorophenyl)-N-cyclopropyl-3-(3-hydroxyphenyl)propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA. By increasing the levels of GABA in the brain, this compound can enhance the inhibitory effects of GABA on neuronal activity, leading to a reduction in seizure activity and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These include a reduction in seizure activity, anxiolytic effects, and an increase in GABA levels in the brain. In addition, this compound has been shown to improve cognitive function in animal models of aging and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(3-chlorophenyl)-N-cyclopropyl-3-(3-hydroxyphenyl)propanamide is its potency and selectivity for GABA transaminase, which makes it a valuable tool for studying the role of GABA in the brain. However, this compound can be toxic at high doses, which limits its use in certain experiments. In addition, this compound is not effective in all animal models of epilepsy, which suggests that it may not be effective in all forms of the disease.
Orientations Futures
There are several potential future directions for research on 3-(3-chlorophenyl)-N-cyclopropyl-3-(3-hydroxyphenyl)propanamide. These include investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, exploring its effects on other neurotransmitter systems in the brain, and developing new analogs of this compound with improved potency and selectivity.
Méthodes De Synthèse
3-(3-chlorophenyl)-N-cyclopropyl-3-(3-hydroxyphenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzaldehyde with cyclopropylamine to form the intermediate 3-(3-chlorophenyl)cyclopropylamine. This intermediate is then reacted with 3-hydroxybenzoyl chloride to form this compound.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-cyclopropyl-3-(3-hydroxyphenyl)propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. In addition, this compound has been investigated as a potential treatment for cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-cyclopropyl-3-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-14-5-1-3-12(9-14)17(11-18(22)20-15-7-8-15)13-4-2-6-16(21)10-13/h1-6,9-10,15,17,21H,7-8,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAFJWKNPMEPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC(C2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-3-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B6027478.png)
![N-(4-fluorobenzyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6027485.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[1-(3-methylphenyl)-4-piperidinyl]acetamide](/img/structure/B6027499.png)
![(3'R*,4'R*)-1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6027502.png)
![[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B6027506.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6027508.png)
![1-(2-phenylethyl)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6027511.png)
![3-[3-(1,3-dimethyl-1H-pyrazol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6027523.png)
![ethyl 3-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6027533.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B6027539.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6027541.png)

![(2-{4-[(2-methoxy-4-quinolinyl)carbonyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6027570.png)
![6-tert-butyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6027574.png)